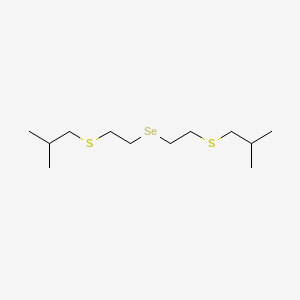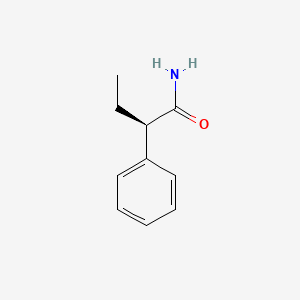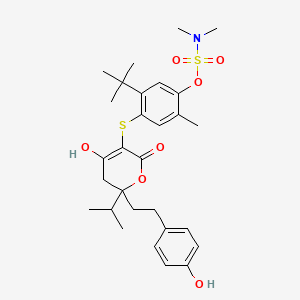![molecular formula C18H21CrN4O9S+ B12723652 2-Aminoethanol;chromium;hydron;2-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-nitrobenzenesulfonic acid;hydrate CAS No. 94276-27-4](/img/structure/B12723652.png)
2-Aminoethanol;chromium;hydron;2-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-nitrobenzenesulfonic acid;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminoethanol;chromium;hydron;2-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-nitrobenzenesulfonic acid;hydrate is a complex chemical compound with diverse applications in various fields. This compound is known for its unique structural properties and reactivity, making it valuable in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoethanol;chromium;hydron;2-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-nitrobenzenesulfonic acid;hydrate involves multiple steps. The initial step typically includes the reaction of 2-aminoethanol with chromium salts under controlled conditions. This is followed by the introduction of hydron ions and the coupling of 2-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-nitrobenzenesulfonic acid. The final product is then hydrated to form the desired compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions in reactors designed to handle the specific conditions required for each step. The process includes precise temperature control, pH adjustments, and the use of catalysts to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Aminoethanol;chromium;hydron;2-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-nitrobenzenesulfonic acid;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation states of chromium.
Reduction: Reduction reactions can convert the compound into lower oxidation states or different functional groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of chromium, while reduction can produce different chromium complexes or alter the functional groups attached to the aromatic ring.
Wissenschaftliche Forschungsanwendungen
2-Aminoethanol;chromium;hydron;2-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-nitrobenzenesulfonic acid;hydrate has numerous applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic agent.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals due to its unique reactivity and stability.
Wirkmechanismus
The mechanism of action of 2-Aminoethanol;chromium;hydron;2-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-nitrobenzenesulfonic acid;hydrate involves its interaction with molecular targets and pathways. The chromium center can coordinate with various ligands, influencing the compound’s reactivity and biological activity. The diazenyl and nitro groups play a crucial role in its chemical behavior, allowing it to participate in redox reactions and interact with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanolamine: A simpler compound with similar functional groups but lacking the complex aromatic structure and chromium center.
Diethanolamine: Contains two ethanolamine units but does not have the same reactivity or applications.
Triethanolamine: A more complex version with three ethanolamine units, used in different industrial applications.
Uniqueness
2-Aminoethanol;chromium;hydron;2-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-nitrobenzenesulfonic acid;hydrate stands out due to its unique combination of functional groups and the presence of chromium. This gives it distinct chemical properties and a wide range of applications that similar compounds do not possess.
Eigenschaften
CAS-Nummer |
94276-27-4 |
|---|---|
Molekularformel |
C18H21CrN4O9S+ |
Molekulargewicht |
521.4 g/mol |
IUPAC-Name |
2-aminoethanol;chromium;hydron;2-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-nitrobenzenesulfonic acid;hydrate |
InChI |
InChI=1S/C16H11N3O7S.C2H7NO.Cr.H2O/c20-13-6-5-9-3-1-2-4-11(9)15(13)18-17-12-7-10(19(22)23)8-14(16(12)21)27(24,25)26;3-1-2-4;;/h1-8,20-21H,(H,24,25,26);4H,1-3H2;;1H2/p+1 |
InChI-Schlüssel |
VNYRRFZECJVWET-UHFFFAOYSA-O |
Kanonische SMILES |
[H+].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C(=CC(=C3)[N+](=O)[O-])S(=O)(=O)O)O)O.C(CO)N.O.[Cr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



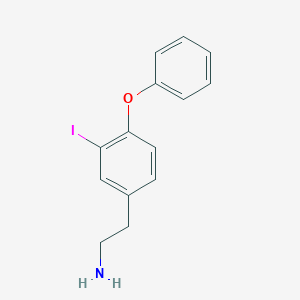
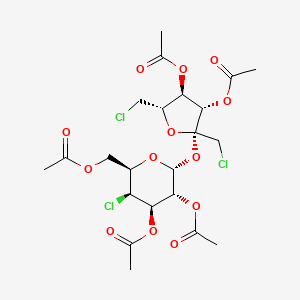

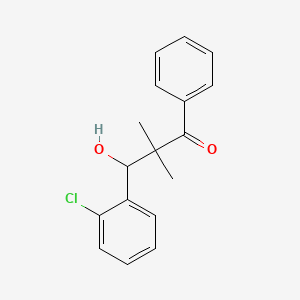
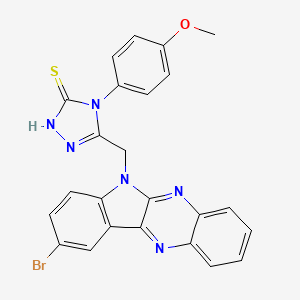
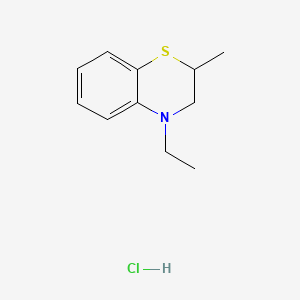
![2-[6-[2-(4-hydroxyphenyl)-3-methylindol-1-yl]hexylamino]ethyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate](/img/structure/B12723605.png)

